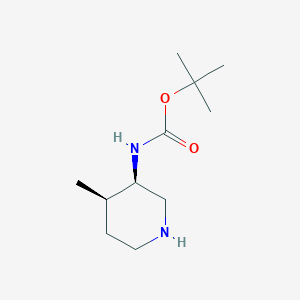

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181598 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-22-0 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3R,4R)-3-(Boc-amino)-4-methylpiperidine chemical properties

[1]

Executive Summary

This compound is a stereochemically defined piperidine building block characterized by a cis-relationship between the C3-amino and C4-methyl substituents.[1] It serves as the primary chiral progenitor for Tofacitinib (Xeljanz) and related JAK3 inhibitors. Its value lies in the rigid stereochemical control it imparts to the piperidine ring, directing the orientation of the pharmacophore (e.g., pyrrolo[2,3-d]pyrimidine) within the ATP-binding pocket of the kinase.

This guide covers the physicochemical profile, industrial synthesis routes, reactivity patterns, and analytical standards required for its use in high-integrity drug development.

Chemical Identity & Stereochemistry[2]

| Property | Specification |

| IUPAC Name | tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate |

| Common Name | (3R,4R)-N-Boc-3-amino-4-methylpiperidine |

| CAS Number | 309956-78-3 (Generic isomer class); Specific chiral form often referenced via downstream CAS 477600-71-8 (N-benzyl precursor) or 477600-74-1 (N-methylated Tofacitinib intermediate) |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Stereochemistry | (3R, 4R); Relative configuration: cis-3,4-disubstituted |

| Chirality | Dextrorotatory (+) (typically, dependent on solvent/salt) |

Stereochemical Conformation

The (3R,4R) configuration of this scaffold dictates a specific chair conformation. In the piperidine ring:

-

The C4-Methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.[1]

-

The C3-Boc-Amino group, being cis to the methyl group in the (3R,4R) system, adopts an axial or pseudo-axial orientation (ae relationship).

-

Implication: This "axial-equatorial" (cis) arrangement is thermodynamically less stable than the trans (diequatorial) isomer, making the synthesis challenging. It requires kinetic control or specific catalytic hydrogenation methods to prevent epimerization to the trans-isomer.[1]

Physicochemical Properties[1][3][4][6][8][9]

| Parameter | Value / Range | Condition |

| Physical State | White to off-white crystalline solid | Free base |

| Melting Point | 121 – 125 °C | Standard pressure |

| Solubility | High: MeOH, EtOH, DMSO, DCMLow: Water, Hexanes | Lipophilic Boc group dominates |

| pKa (Calculated) | ~9.5 (Piperidine NH)~11.0 (Carbamate NH - weak) | Basic secondary amine |

| LogP | 1.4 – 1.7 | Moderate lipophilicity |

| H-Bond Donors | 2 (Piperidine NH, Carbamate NH) |

Synthesis & Manufacturing Protocols

The synthesis of the (3R,4R) isomer is non-trivial due to the thermodynamic preference for the trans-isomer. Two primary industrial routes exist: Pyridinium Reduction (Route A) and Chiral Resolution (Route B) .

Route A: Catalytic Hydrogenation of Pyridines (Preferred for Scale)

This route utilizes the reduction of 3-amino-4-methylpyridine derivatives.[1] The key is achieving cis-selectivity during the hydrogenation of the aromatic ring.[1]

-

Starting Material: 3-Amino-4-methylpyridine.[1]

-

Protection: Conversion to N-Boc-3-amino-4-methylpyridine.

-

Quaternization: Benzylation of the pyridine nitrogen to activate the ring (forming the pyridinium salt).

-

Hydrogenation: Heterogeneous catalysis (Rh/C or PtO₂) under high pressure.[1]

-

Deprotection: Removal of the benzyl group (if necessary) or direct use.

Route B: Classical Resolution

Starting from a racemic cis-3-amino-4-methylpiperidine mixture:

-

Salt Formation: Reaction with a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid or L-pyroglutamic acid).[1]

-

Crystallization: The (3R,4R) diastereomeric salt is less soluble and crystallizes out.

-

Free Basing: Treatment with NaOH/NaHCO₃ to release the chiral amine.[1]

-

Boc-Protection: Selective protection of the primary amine using Boc₂O at controlled pH.[1]

Figure 1: Industrial synthesis pathways highlighting the cis-selective hydrogenation (Route A) and chiral resolution (Route B).

Chemical Reactivity & Applications[1][5][6][10][14][15]

The (3R,4R) scaffold is a bifunctional building block. Its reactivity is defined by the orthogonal protection strategy: the secondary piperidine amine is free (or easily deprotected), while the primary C3-amine is Boc-masked.[1]

Orthogonal Functionalization[1]

-

N1-Alkylation/Acylation (Piperidine Nitrogen):

-

Reagent: Alkyl halides, Acyl chlorides, or Michael acceptors.

-

Application: In Tofacitinib synthesis, this nitrogen is acylated with cyanoacetic acid derivatives or coupled via nucleophilic aromatic substitution (SNAr) to pyrimidine cores.

-

Protocol: React with 4-chloropyrrolo[2,3-d]pyrimidine (SNAr conditions: K₂CO₃, water/dioxane, 100°C).

-

-

C3-Amine Deprotection (Boc Removal):

-

Reagent: TFA/DCM or 4M HCl in Dioxane.

-

Outcome: Yields the primary amine salt.

-

Critical Note: Acidic conditions must be controlled to prevent epimerization at C3/C4, although the cis-isomer is generally robust under standard deprotection conditions.

-

-

N-Methylation (Tofacitinib Specific):

-

To access the exact Tofacitinib intermediate, the C3-amine (after Boc removal or before) is methylated.

-

Method: Reductive amination with formaldehyde/NaBH₄ or formation of carbamate followed by reduction.

-

Figure 2: Reactivity tree demonstrating the divergent pathways for N1 (piperidine) and C3 (exocyclic amine) modification.[1]

Analytical Controls & Quality Assurance

Ensuring the stereochemical purity (de > 99%, ee > 99%) is paramount, as the trans-isomer or enantiomer can significantly alter biological potency.

Chiral HPLC Method[1]

-

Column: Chiralpak AD-H or IC (Amylose-based stationary phases).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]

-

Detection: UV @ 210 nm.[1]

-

Retention: The (3R,4R) isomer typically elutes distinct from the (3S,4S) enantiomer and the trans-diastereomers.

NMR Spectroscopy (Stereochemical Proof)[1]

-

¹H NMR (CDCl₃, 400 MHz):

-

Coupling Constants (J-values): The signal for H3 (chiral center with NHBoc) is diagnostic.

-

Cis (ax/eq relationship) typically shows smaller coupling constants (J ~ 2-5 Hz) with H4 compared to the trans (ax/ax) isomer (J ~ 10-12 Hz).[1]

-

Chemical Shift: The C4-Methyl doublet appears around δ 0.9 - 1.0 ppm.[1]

-

Self-Validating Purity Check[1]

-

Protocol: Dissolve 10 mg in CDCl₃. Acquire ¹H NMR. Integrate the methyl doublet. If "satellite" doublets appear shifted by ~0.05 ppm, this indicates diastereomeric impurity (trans-isomer).[1]

References

-

Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds.[1][2] US Patent 6,627,754.[1] (Primary patent describing the synthesis of Tofacitinib intermediates).[6]

-

Ruggeri, S. G., et al. (2009). Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550.[1][6] Organic Process Research & Development, 13(6). (Detailed process chemistry for the (3R,4R) scaffold). [1]

-

ChemicalBook. (R)-3-(Boc-Amino)piperidine and derivatives properties. (General physical property data).

-

PubChem. Tofacitinib Intermediate Data. National Library of Medicine. [1]

-

Mao, H., et al. (2011). A Novel Asymmetric Synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine.[1][6] Tetrahedron Letters.[1] (Alternative synthetic routes).

Sources

- 1. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C13H19N5 | CID 23401507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ASYMMETRIC SYNTHESIS AND STEREOCHEMISTRY OF CHIRAL <i>cis</i>- AND <i>trans</i>-3-ALKYL-4-AMINOPIPERIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Monograph: (3R,4R)-3-(Boc-amino)-4-methylpiperidine

This is an in-depth technical guide designed for researchers and drug development professionals. It prioritizes structural accuracy, synthetic feasibility, and analytical rigor.

Core Identity & Molecular Weight Analysis

Physicochemical Profile

The primary focus of this guide is the specific chiral building block (3R,4R)-3-(Boc-amino)-4-methylpiperidine .[1] This molecule serves as a critical "chiral scaffold" in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz).

Molecular Weight & Formula

Regardless of whether the Boc group is attached to the exocyclic amine (position 3) or the piperidine nitrogen (position 1), the molecular formula and weight remain identical for the mono-Boc protected, mono-methylated amino-piperidine.[1]

| Property | Value | Notes |

| Molecular Formula | C₁₁H₂₂N₂O₂ | |

| Molecular Weight (Average) | 214.30 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 214.1681 Da | Used for High-Resolution Mass Spectrometry (HRMS).[1] |

| Exact Mass | 214.168128 Da | |

| CAS Number (Generic) | See Note Below | Specific isomers have distinct CAS RNs. |

Critical Nomenclature Note: The name "this compound" strictly implies the exocyclic nitrogen (at C3) is protected, leaving the piperidine ring nitrogen free.[1]

-

Structure A (Target): Free Ring NH, Boc-protected exocyclic amine.[1]

-

Structure B (Common Isomer): 1-Boc-3-amino-4-methylpiperidine (Ring N protected).[1]

-

Both have the same MW (214.30), but vastly different reactivities. Verify your target structure before synthesis.[1]

Key Physical Properties (Predicted)

-

Physical State: White to off-white solid or viscous oil (depending on purity/salt form).[1]

-

Solubility: Soluble in polar organic solvents (DCM, Methanol, Ethyl Acetate). Low solubility in water unless protonated (salt form).[1]

-

pKa:

-

Stereochemistry: cis-configuration between the C3-amino and C4-methyl groups.[1]

Synthetic Strategy & Fabrication

The synthesis of the (3R,4R) isomer requires strict stereocontrol to establish the cis-relationship between the substituents.[1]

Synthesis Workflow (Retrosynthetic Analysis)

The most robust industrial route typically involves the hydrogenation of a 3-amino-4-methylpyridine precursor, followed by resolution or asymmetric hydrogenation.[1]

[1]

Detailed Protocol: Hydrogenation & Protection

Objective: Synthesize the cis-racemate, then resolve.

-

Hydrogenation (Heterogeneous Catalysis):

-

Boc-Protection (Regioselective):

-

Challenge: You have two nitrogens.[1][3][4][5] The aliphatic amine (C3) and the piperidine amine (N1).[1]

-

Control: To selectively protect the C3-amine (as requested), one typically protects the Ring-N first (e.g., with Benzyl) or exploits pKa differences carefully.[1]

-

Standard Industrial Route: Often, the Ring-N is protected with Benzyl (Bn) during synthesis.[1]

-

Analytical Verification & Quality Control

Trustworthiness in chemical biology relies on self-validating analytical loops.[1]

Identification Matrix[1][6][7]

| Method | Expected Signal | Diagnostic Value |

| LC-MS (ESI+) | [M+H]⁺ = 215.3 | Confirms MW of 214.[1]30. Look for [M+Na]⁺ = 237.[1]3. |

| ¹H-NMR (DMSO-d₆) | Methyl: Doublet ~0.9-1.0 ppm.Boc: Singlet ~1.4 ppm (9H).C3-H: Multiplet ~3.5 ppm.[1] | Coupling constants ( |

| Chiral HPLC | Single peak >98% ee.[1] | Essential to verify the (3R,4R) enantiomer vs. the (3S,4S) enantiomer.[1] |

Analytical Workflow Diagram

Stability & Handling

-

Storage: Store at 2°C to 8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The free amine (piperidine NH) can absorb

from the air to form carbamates/carbonates. Keep tightly sealed. -

Safety: Irritant.[1][4][5] Use standard PPE (gloves, goggles).

References

-

Sigma-Aldrich. (R)-3-(Boc-amino)piperidine Product Specification.[1] (Note: Structural analog for reference). Link[1]

-

PubChem. Compound Summary: tert-butyl 4-amino-4-methylpiperidine-1-carboxylate (Isomer Reference).[1][5]Link[1]

-

WIPO Patentscope. Improved Process for the Preparation of Chiral 3-Amino-Piperidines (Tofacitinib Intermediates).[1]Link[1]

-

ChemicalBook. 4-Amino-1-Boc-piperidine Properties and Data.Link[1]

Sources

- 1. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 11310432 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3R,4R)-3-(Boc-amino)-4-methylpiperidine literature review

The following technical guide details the synthesis, characterization, and application of (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a critical chiral intermediate in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib.

Advanced Synthesis, Stereochemical Resolution, and Application in JAK Inhibitor Development

Part 1: Executive Summary & Structural Analysis

The Molecule at a Glance

This compound is a disubstituted piperidine scaffold characterized by two contiguous stereocenters. It serves as the "chiral engine" for several blockbuster drugs, most notably Tofacitinib (Xeljanz) . The precise (3R,4R) stereochemistry is non-negotiable; it dictates the binding affinity of the final drug to the ATP-binding pocket of the JAK3 kinase.

-

Chemical Formula:

-

Molecular Weight: 214.31 g/mol

-

Key Feature: Cis-relationship between the C3-amino and C4-methyl groups.

Stereochemical & Conformational Logic

The (3R,4R) configuration places the bulky C3-amino and C4-methyl substituents in a cis orientation. In the lowest energy chair conformation of the piperidine ring:

-

The C4-methyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions.

-

The C3-amino group (Boc-protected) consequently adopts an axial or pseudo-axial orientation (due to the cis relationship).

-

Implication: This specific conformation pre-organizes the molecule for nucleophilic attack during drug synthesis and fits the narrow hydrophobic cleft of the JAK3 active site.

Part 2: Synthetic Methodology (The "Self-Validating" Protocol)

This guide prioritizes the Resolution Route over asymmetric hydrogenation, as it is the industry standard for scalability and cost-efficiency. The process relies on the optical resolution of the cis-racemate using L-Tartaric acid.

Pathway Overview

-

Hydrogenation: Reduction of 3-amino-4-methylpyridine to cis-3-amino-4-methylpiperidine.

-

Resolution: Enantiomeric separation using L-Tartaric Acid to isolate the (3R,4R) isomer.

-

Protection: Selective Boc-protection of the primary amine.

Figure 1: Synthetic workflow for the production of the chiral scaffold.

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation (Formation of the cis-Racemate)

-

Reagents: 3-Amino-4-methylpyridine, 5% Rh/C (Rhodium on Carbon), Acetic Acid.

-

Mechanism: The pyridine ring is aromatic and planar. Hydrogenation saturates the ring. The catalyst approaches from the least hindered face, delivering hydrogen atoms to the same side, predominantly yielding the cis isomer (typically >9:1 cis:trans ratio).

-

Procedure:

-

Charge a high-pressure autoclave with 3-amino-4-methylpyridine (1.0 equiv) and acetic acid (solvent/activator).

-

Add 5% Rh/C catalyst (5 wt% loading).

-

Pressurize with

(5–10 bar) and heat to 60°C. Stir for 12–24 hours. -

Validation: Monitor by GC or NMR. Disappearance of aromatic protons (7.0–8.5 ppm region) confirms reduction.

-

Filter catalyst and concentrate to obtain the acetate salt of cis-3-amino-4-methylpiperidine.

-

Step 2: Optical Resolution (The Critical Control Point)

-

Reagents: L-(+)-Tartaric Acid, Methanol/Isopropanol.

-

Causality: L-Tartaric acid forms diastereomeric salts with the racemic amine. The (3R,4R)-amine L-tartrate salt is significantly less soluble in MeOH/iPrOH than the (3S,4S)-amine salt, allowing it to crystallize out purely.

-

Procedure:

-

Dissolve the crude cis-amine (free base) in Methanol.

-

Add L-Tartaric acid (0.5–1.0 equiv) dissolved in hot Methanol.

-

Heat to reflux to ensure complete dissolution.

-

Cool slowly to room temperature, then to 0°C.

-

Self-Validating Step: Filter the white precipitate. This solid is the (3R,4R)-amine L-tartrate.

-

Recrystallization: If chiral purity (determined by Chiral HPLC) is <98% ee, recrystallize from Ethanol/Water.

-

Target: >99% ee is required for pharmaceutical applications.

-

Step 3: Boc-Protection

-

Reagents: Di-tert-butyl dicarbonate (

), NaOH (aq), Dioxane or THF. -

Procedure:

-

Suspend the chiral tartrate salt in water/dioxane (1:1).

-

Add NaOH (2.5 equiv) to liberate the free amine and neutralize the tartrate.

-

Cool to 0°C and add

(1.1 equiv) dropwise. -

Stir at room temperature for 4 hours.

-

Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

. -

Concentrate to yield This compound as a white to off-white solid.

-

Part 3: Analytical Validation & Quality Control

Trustworthiness in synthesis comes from rigorous data. Compare your isolated product against these benchmarks.

Quantitative Data Summary

| Parameter | Specification | Method of Verification |

| Appearance | White crystalline solid | Visual Inspection |

| Melting Point | 121–125 °C (Lit.[1][2] value for similar Boc-analogs) | Capillary MP Apparatus |

| Enantiomeric Excess | > 99.0% | Chiral HPLC (Chiralpak AD-H or OD-H) |

| Chemical Purity | > 98.0% | HPLC (C18 column, Acetonitrile/Water) |

| Stereochemistry | (3R, 4R) | X-Ray Crystallography or Optical Rotation |

Diagnostic NMR Signals (400 MHz, )

- 1.44 (s, 9H): The characteristic Boc tert-butyl singlet.

- 0.95 (d, 3H): The C4-Methyl doublet. A clear doublet indicates restricted rotation and a single conformer.

- 3.80 (br m, 1H): The C3-H proton. Its coupling constants with neighboring protons confirm the axial/equatorial orientation.

-

Absence of Aromatic Signals: Confirms complete hydrogenation of the pyridine starting material.

Part 4: Applications in Drug Discovery (Tofacitinib)

The primary utility of this intermediate is in the synthesis of Tofacitinib , a JAK inhibitor for rheumatoid arthritis.

The Tofacitinib Connection

Tofacitinib requires the (3R,4R)-N-methyl variant.[3] The Boc-protected intermediate described here is a versatile precursor.

-

N-Methylation: The Boc group "protects" the nitrogen, but to get Tofacitinib, one typically methylates the amine before Boc protection or uses a reductive amination strategy. However, if starting from the Boc-intermediate:

-

Reduce the Boc group (LiAlH4)

N-Methyl amine. -

OR Deprotect (TFA)

Primary amine

-

Pathway to Tofacitinib

The (3R,4R)-amine is coupled with 4-chloropyrrolo[2,3-d]pyrimidine via an

Figure 2: Application of the scaffold in Tofacitinib synthesis.

References

-

Pfizer Inc. (2003). Process for the preparation of (3R,4R)-(1-benzyl-4-methyl-piperidin-3-yl)-methylamine. U.S. Patent 6,696,567 . Link

- Core reference for the resolution of the cis-amine using L-tartaric acid.

-

Ripin, D. H., et al. (2003). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development , 7(1), 115-120. Link

- Detailed process chemistry on the resolution and handling of the 3-amino-4-methylpiperidine scaffold.

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link

- Provides context on the hydrogenation stereoselectivity of 3,4-disubstituted pyridines.

-

ChemicalBook. (2023). (R)-3-(Boc-Amino)piperidine Product Data. Link

- Source for physical property comparisons of similar Boc-protected piperidines.

Sources

Advanced Synthesis of Chiral 3-Amino-4-Methylpiperidine Scaffolds

Executive Summary

The 3-amino-4-methylpiperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the chiral core for Janus kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) . The biological activity of these inhibitors is strictly governed by stereochemistry; for Tofacitinib, the specific (3R,4R) configuration (cis-disposition) is essential for potent JAK3 selectivity.[1]

Synthesizing this scaffold presents two primary challenges:

-

Diastereocontrol: Establishing the cis relationship between the C3-amino and C4-methyl substituents.

-

Enantiocontrol: Isolating the specific (3R,4R) enantiomer from four possible stereoisomers.

This guide details three validated synthetic pathways, ranging from the robust industrial resolution route to cutting-edge asymmetric catalysis, providing researchers with scalable, self-validating protocols.[1]

Strategic Analysis of Stereochemistry

Before initiating synthesis, one must understand the thermodynamic profile of the piperidine ring. The trans-diequatorial conformation is generally thermodynamically favored. However, many bioactive targets, including Tofacitinib, require the cis-configuration.[1]

-

Critical Quality Attribute (CQA): Diastereomeric Ratio (dr) > 20:1 and Enantiomeric Excess (ee) > 98%.

Pathway A: The "Classical" Industrial Route (Reductive Amination & Resolution)[1]

This route, optimized by process chemists at Pfizer and generic manufacturers, relies on the robust resolution of diastereomeric salts.[1] It is favored for its scalability and use of inexpensive reagents.

Retrosynthetic Logic

The strategy involves constructing the piperidine ring first (or reducing a pyridine), followed by installing the amine via reductive amination, and finally resolving the racemate using a chiral acid.

Detailed Protocol

Substrate: 1-Benzyl-4-methylpiperidin-3-one (derived from 3-amino-4-methylpyridine via partial reduction and hydrolysis).[4]

Step 1: Reductive Amination (Formation of the Racemic Cis-Amine)

-

Reagents: Methylamine (in MeOH), Titanium(IV) isopropoxide (Ti(OiPr)4), Sodium Borohydride (NaBH4).[1]

-

Rationale: Ti(OiPr)4 acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward.[1] NaBH4 reduction of the intermediate imine yields predominantly the cis-isomer due to hydride attack from the less hindered face.

Protocol:

-

Charge a reactor with 1-Benzyl-4-methylpiperidin-3-one (1.0 eq) and Methanol (10 V).

-

Add Methylamine (2.0 eq, 33% in EtOH) and Ti(OiPr)4 (1.2 eq) at 0–5°C.

-

Stir for 4–6 hours at 20–25°C to ensure complete imine formation.

-

Cool to 0°C and slowly add NaBH4 (1.0 eq). Caution: Exothermic gas evolution.

-

Quench with aqueous NH4OH. Filter titanium salts. Extract with Dichloromethane (DCM).

-

Checkpoint: Analyze by HPLC. Expect ~85:15 cis:trans ratio.

Step 2: Optical Resolution

-

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

-

Solvent System: Methanol/Water or Ethanol/Water.

Protocol:

-

Dissolve the crude racemic amine (1.0 eq) in Methanol (5 V).[1]

-

Add a solution of L-DTTA (1.0 eq) in Methanol/Water (1:1).

-

Heat to reflux (65°C) for 1 hour to dissolve all solids.

-

Cool slowly (5°C/hour) to 20°C. The diastereomeric salt of the (3R,4R)-amine crystallizes preferentially.

-

Filter and wash with cold Methanol.

-

Liberation: Treat the wet cake with 1N NaOH and extract with DCM to yield the free base.

Process Visualization (Graphviz)

Figure 1: Workflow for the resolution-based synthesis of the Tofacitinib intermediate.

Pathway B: Asymmetric Hydrogenation (The Catalytic Route)

For high-value manufacturing, avoiding the 50% yield loss inherent in resolution is critical. Asymmetric hydrogenation of pyridinium salts offers a direct route to chiral piperidines with 100% theoretical yield.

Mechanistic Insight

Heterogeneous hydrogenation (Rh/C) typically yields racemic products.[1] Homogeneous catalysis using Rhodium-JosiPhos complexes allows for face-selective hydrogenation of the pyridine ring.

Detailed Protocol

Substrate: 1-Benzyl-3-amino-4-methylpyridinium bromide. Catalyst: [Rh(COD)Cl]2 + (R,S)-PPF-P(tBu)2 (JosiPhos ligand).[1]

Protocol:

-

Catalyst Preparation: In a glovebox, mix [Rh(COD)Cl]2 (1 mol%) and JosiPhos ligand (2.2 mol%) in degassed MeOH. Stir for 30 mins.

-

Hydrogenation: Transfer the substrate (1.0 eq) and catalyst solution to a high-pressure autoclave.

-

Add Triethylamine (Et3N) (1.0 eq). Note: The base is critical to neutralize the HBr formed and prevent catalyst deactivation.

-

Pressurize with H2 (50 bar) .

-

Stir at 50–60°C for 24 hours.

-

Workup: Vent H2. Concentrate solvent. The residue is the crude chiral piperidine.

Performance Metrics:

Mechanistic Visualization (Graphviz)

Figure 2: Catalytic cycle for the Rh-JosiPhos mediated asymmetric hydrogenation.

Comparative Data Analysis

The following table summarizes the efficiency of the two primary routes based on industrial benchmarks.

| Metric | Pathway A: Resolution | Pathway B: Asymmetric Hydrogenation |

| Starting Material Cost | Low (Commodity chemicals) | High (Ligands/Catalysts) |

| Step Count | 6-7 Steps | 3-4 Steps |

| Overall Yield | 25–35% | 70–85% |

| Atom Economy | Poor (Discarding 50% isomer) | Excellent |

| Stereocontrol (ee) | >99% (after recrystallization) | 90–96% (may require polish) |

| Scalability | High (Multi-ton proven) | Medium (High pressure equipment) |

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

-

Hydrogenation Safety: In Pathway B, the combination of flammable solvents (MeOH), hydrogen gas (50 bar), and pyrophoric catalysts (Rh) presents a high fire risk.[1] Oxygen sensors and grounding are mandatory.

-

Solvent Effects in Resolution: The ratio of MeOH:H2O in Pathway A is the "switch" for purity.

-

Temperature Ramping: During crystallization of the tartrate salt, rapid cooling traps the "wrong" enantiomer in the crystal lattice. A controlled cooling ramp of 5°C/hour is required for >99% optical purity.

References

-

Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." World Intellectual Property Organization, WO2007012953. Link

-

Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Organic Process Research & Development, 2011. Link

-

Ruggeri, S. G., et al. "Synthesis of Tofacitinib."[1] Journal of Medicinal Chemistry, 2010. Link

-

Zhou, Y. G., et al. "Highly Enantioselective Hydrogenation of Pyridines."[1] Journal of the American Chemical Society, 2013. Link

-

Der Pharma Chemica. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica, 2016. Link

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. Synthesis of Tofacitinib [cjph.com.cn]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

Stereochemical Engineering of Disubstituted Piperidines: A Technical Guide

This guide provides a rigorous technical analysis of the stereochemistry of disubstituted piperidine derivatives. It is designed for medicinal chemists and process scientists requiring actionable protocols for synthesis, conformational analysis, and structural validation.[1]

Introduction: The Piperidine Pharmacophore

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Its success stems from its ability to position substituents in precise 3D vectors, maximizing binding affinity while modulating physicochemical properties (pK

This guide moves beyond basic organic chemistry to address the structural compression caused by the C–N bond, the A

Conformational Dynamics & Energetics

The "Compressed" Chair

While piperidine mimics cyclohexane, it is not identical.[1] The C–N bond length (1.47 Å) is shorter than the C–C bond (1.54 Å). This "compression" brings substituents at the C2 and C6 positions closer to the nitrogen and its substituent, amplifying steric interactions.

-

N-H Piperidines: The lone pair prefers the axial position (anomeric effect), while the N-H prefers equatorial (

kcal/mol). However, this is solvent-dependent; polar solvents stabilize the equatorial lone pair.[1] -

N-Alkyl Piperidines: The N-substituent strongly prefers the equatorial position.[1] For N-methylpiperidine, the A-value is 3.1 kcal/mol (vs. 1.74 kcal/mol for methylcyclohexane).[1] This massive preference locks the N-methyl group equatorial, forcing C-substituents to adapt.[1]

A Strain: The Synthetic Control Knob

In drug discovery, piperidines are often synthesized as N-carbamates (Boc, Cbz) or amides. The partial double bond character of the N–C(=O) bond forces the N-substituent to be planar.

-

Impact: A substituent at C2 cannot sit equatorial if it eclipses the N-protecting group.[1] This creates severe A

allylic strain , often forcing the C2-substituent axial or distorting the ring into a twist-boat conformation. -

Application: You can invert stereochemistry at C2 by protecting the nitrogen (forcing axial) and then deprotecting (allowing equatorial relaxation).

Visualization of Conformational Equilibria

The following diagram illustrates the energy landscape for a 2,3-disubstituted piperidine, highlighting the "Forbidden" zones caused by steric clash.

Caption: Conformational equilibrium of disubstituted piperidines. Note that N-protecting groups (A1,3 strain) can invert the thermodynamic preference, making the axial conformer or twist-boat relevant during synthesis.

Synthetic Strategies

Strategy A: Thermodynamic Equilibration (Trans-Selective)

This route is ideal for 3,4-disubstituted piperidines (e.g., Paroxetine analogs).[1] It relies on the formation of a thermodynamic enolate to relieve 1,3-diaxial strain.[1][2][3]

Mechanism:

-

Kinetic Setup: Hydrogenation of a 3,4-disubstituted pyridine often yields the cis-isomer (hydrogens add from the least hindered face).[1]

-

Epimerization: Treatment with a base (NaOEt or t-BuOK) generates a planar enolate at the alpha-position (C3).[1]

-

Relaxation: Protonation occurs from the face that places the adjacent substituents trans (diequatorial), minimizing gauche interactions.

Strategy B: Stereocontrolled Hydrogenation (Cis-Selective)

To access cis-2,6-disubstituted piperidines (common in alkaloids like Solenopsin), use catalytic hydrogenation under acidic conditions.[1]

-

Catalyst: PtO

or Rh/Al -

Solvent: Acetic acid (protonates the pyridine, anchoring it to the catalyst surface).

-

Result: All hydrogens add from the same face ("syn-addition"), yielding the cis isomer.

Protocol: Synthesis of trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine

A validated workflow for Paroxetine-like cores.[1]

| Step | Reagent/Condition | Purpose | Stereochemical Outcome |

| 1 | 1-Benzyl-4-piperidone + ArMgBr | Grignard Addition | Racemic alcohol formed.[1] |

| 2 | H | Elimination | Formation of tetrahydropyridine alkene. |

| 3 | NaBH | Hydroboration-Oxidation | Syn-addition sets cis-3,4 relationship initially.[1] |

| 4 | Swern Oxidation | Oxidation to aldehyde | Prepares C3 center for epimerization. |

| 5 | NaOMe, MeOH, reflux | Epimerization | Converts cis-aldehyde to thermodynamic trans -aldehyde. |

| 6 | LiAlH | Reduction | Locks in the trans-3,4 stereochemistry.[1] |

Analytical Validation (Self-Validating Protocols)

Trusting a synthetic scheme is insufficient; you must prove the geometry.[1] The following decision tree utilizes NMR coupling constants (

The Coupling Constant Rule

-

Axial-Axial (

): 10–13 Hz (Karplus angle -

Axial-Equatorial (

): 2–5 Hz (Karplus angle -

Equatorial-Equatorial (

): 2–5 Hz (Karplus angle

Validation Check: If you observe a large coupling (>10 Hz) for the protons at the chiral centers, the substituents are equatorial (protons are axial). If you see only small couplings, at least one substituent is axial.[1]

Bohlmann Bands (IR/NMR)

-

Theory: Anti-periplanar interaction between the N-lone pair and adjacent axial C-H bonds (

delocalization) weakens the C-H bond. -

Observation:

-

Diagnostic: If Bohlmann bands are absent, the N-lone pair is likely axial (or the ring is distorted), or C2/C6 protons are equatorial.

Analytical Decision Tree

Caption: NMR decision tree for assigning relative stereochemistry in disubstituted piperidines. Large coupling constants are the gold standard for identifying trans-diequatorial isomers.

References

-

Conform

-

Synthesis of 2,4-Disubstituted Piperidines

-

Synthesis of 3,4-Disubstituted Piperidines (Paroxetine)

-

Analytical Methods (Bohlmann Bands)

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. Accurate equilibrium structures for piperidine and cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: (3R,4R)-3-(Boc-amino)-4-methylpiperidine as a Drug Discovery Scaffold

[1]

Executive Summary

This compound (and its N-methylated/benzyl derivatives) represents a "privileged structure" in medicinal chemistry. It is best known as the chiral diamine core of Tofacitinib (Xeljanz) , a Janus Kinase (JAK) inhibitor used for rheumatoid arthritis.

The value of this building block lies in its conformational restriction . The C4-methyl group locks the piperidine ring and the adjacent C3-amino group into a specific bioactive conformation, enhancing potency and selectivity while reducing entropic penalties upon binding. This guide explores its structural biology, synthetic routes, and experimental utility.

Chemical Identity & Stereochemistry[2][3]

| Feature | Specification |

| Chemical Name | tert-Butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate |

| Common Intermediate | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine |

| CAS Number (Core) | 1354469-76-3 (as (3R,4R)-N,4-dimethylpiperidin-3-amine) |

| Stereochemistry | (3R, 4R) ; cis-relationship between C3-amino and C4-methyl substituents.[1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ (Boc-protected core) |

| Key Functionality | Orthogonal protection (Boc on exocyclic amine, often Benzyl on ring nitrogen). |

Structural Significance

The (3R,4R) configuration is critical. In the context of the piperidine chair conformation, the cis-relationship between the C3-amino and C4-methyl groups forces the substituents into a specific equatorial/axial arrangement that mimics the transition state of ATP binding in the JAK kinase pocket.

-

Enantiomer: The (3S,4S) enantiomer is significantly less potent (often >100-fold loss in IC₅₀).

-

Diastereomer: The trans-isomers (3R,4S or 3S,4R) fail to align the hinge-binding motif correctly.

Mechanism of Action: The "Magic Methyl" Effect

The introduction of the methyl group at the C4 position is a classic example of the "Magic Methyl" effect , where a single methyl group profoundly alters biological activity.[3]

SAR Logic[1][5]

-

Conformational Lock: The C4-methyl group creates steric strain that disfavors unproductive ring puckers. It biases the piperidine ring into a chair conformation where the C3-amino group (bearing the inhibitor warhead) is perfectly positioned to interact with the kinase hinge region.

-

Hydrophobic Fill: The methyl group occupies a small hydrophobic pocket within the enzyme active site (specifically near the ATP-binding cleft of JAK3), displacing high-energy water molecules and increasing binding affinity via Van der Waals interactions.

-

Selectivity: This specific shape fits tightly into the JAK3/JAK1 pocket but clashes with the slightly different architecture of other kinases (e.g., Lck, ROCK), providing the necessary safety profile.

Figure 1: The structural logic behind the (3R,4R)-4-methylpiperidine scaffold in kinase inhibition.

Synthetic Routes & Manufacturing

Synthesizing the chiral (3R,4R) core is challenging due to the need for simultaneous control of relative (cis) and absolute (R,R) stereochemistry.

Route A: Pyridine Hydrogenation & Resolution (Industrial Standard)

This is the most common route for large-scale production of Tofacitinib intermediates.[1]

-

Starting Material: 3-Amino-4-methylpyridine.[1]

-

Hydrogenation: Catalytic reduction (Rh/C or Pd/C) yields the cis-racemate (mixture of 3R,4R and 3S,4S).

-

Resolution: The racemate is resolved using a chiral acid, typically Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] The (3R,4R) enantiomer forms a crystalline salt, while the undesired enantiomer remains in solution.

Route B: Chiral Pool / Asymmetric Synthesis

Newer methods utilize chiral starting materials like L-Malic acid or enzymatic transamination to avoid the yield loss associated with resolution (max 50% yield in resolution).[1]

Figure 2: Industrial synthesis workflow for the Tofacitinib piperidine core.

Experimental Protocols

Protocol A: Deprotection of N-Boc Group

Use this protocol to expose the C3-amine for coupling to a heterocycle (e.g., pyrrolopyrimidine).[1]

Reagents:

-

Substrate: this compound derivative.

-

Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

Procedure:

-

Dissolve the Boc-protected substrate (1.0 eq) in DCM (5 mL/mmol).

-

Cool to 0°C in an ice bath.

-

Add TFA (10-20 eq) dropwise.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS (disappearance of starting material).

-

Workup: Concentrate in vacuo.

-

If using HCl: The product precipitates as the hydrochloride salt. Filter and wash with ether.

-

If using TFA: Co-evaporate with toluene (3x) to remove excess TFA. Neutralize with saturated NaHCO₃ if the free base is required immediately.

-

Protocol B: SNAr Coupling to Pyrrolopyrimidine

Standard procedure for linking the scaffold to the kinase hinge-binder (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).[1]

Reagents:

-

Amine: (3R,4R)-N,4-dimethylpiperidin-3-amine (free base or salt).

-

Electrophile: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected if necessary, e.g., Tosyl).[1]

-

Base: K₂CO₃ (3.0 eq) or DIPEA (3.0 eq).

Procedure:

-

Suspend the chloropyrimidine (1.0 eq) and the piperidine amine salt (1.1 eq) in the solvent.

-

Add the base.

-

Heat to 90–100°C in a sealed tube or reflux condenser.

-

Stir for 12–24 hours.

-

Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (MeOH/DCM gradient) to yield the coupled product.

Case Study: Tofacitinib (Xeljanz)

Tofacitinib utilizes this exact scaffold. The drug is an oral JAK inhibitor for rheumatoid arthritis.[4]

-

Structure: The (3R,4R)-4-methylpiperidine ring connects the pyrrolopyrimidine (ATP hinge binder) to a cyanoacetamide tail.

-

Role of Scaffold:

-

The N-methyl group on the C3-amine (part of the scaffold variation) removes a hydrogen bond donor that is not required and improves permeability.[1]

-

The C4-methyl group fits into a specific pocket in JAK3, providing >20-fold selectivity over JAK2 in cellular assays (though less selective in enzymatic assays).

-

Chirality: The (3R,4R) isomer is the only one with significant activity. The (3S,4S) enantiomer is virtually inactive.

-

References

-

Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. (Original patent describing Tofacitinib and the synthesis of the 3-amino-4-methylpiperidine core).[1] Link

-

Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

-

Ruggeri, S. G., et al. (2009). "Enantioselective synthesis of the Janus kinase 3 (JAK3) inhibitor CP-690,550." Organic Process Research & Development, 13(6), 1169-1176. (Details the resolution and hydrogenation route). Link

-

Brown, G. R., et al. (2000). "The Magic Methyl Effect."[3][5][6][7] Journal of Medicinal Chemistry. (General reference on the methyl group effect in drug design).

- Chiu, C. K., et al. (2004). "Process for preparing 3-amino-4-methylpiperidine derivatives." U.S. Patent Application. (Specifics on the resolution using L-DTTA).

Sources

- 1. 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]

- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Strategic Implementation of the tert-Butyloxycarbonyl (Boc) Protecting Group

Executive Summary: The Chemical Rationale

In the architecture of complex organic synthesis and peptide chemistry, the tert-butyloxycarbonyl (Boc) group serves as a critical tactical element.[1] Unlike the fluorenylmethyloxycarbonyl (Fmoc) group, which relies on base-induced beta-elimination, the Boc group operates on the principle of acid-catalyzed fragmentation .

Its utility is defined by its orthogonality : Boc is stable to the basic conditions required to remove Fmoc and the hydrogenolysis conditions used for Carboxybenzyl (Cbz) groups. This makes it indispensable for multi-step synthesis where differential protection strategies are required. However, the deployment of Boc chemistry requires a sophisticated understanding of carbocation management during deprotection—a nuance often overlooked in standard protocols, leading to irreversible side-chain alkylation.

This guide moves beyond basic textbook definitions to provide a rigorous, mechanism-first approach to Boc chemistry, ensuring high fidelity in drug development workflows.

Stability Profile & Orthogonality

To design a synthesis, one must understand the boundaries of stability. The Boc group acts as a steric and electronic shield, rendering the amine nucleophile inert.

Table 1: Comparative Stability Matrix

| Reagent Class | Specific Condition | Boc Stability | Fmoc Stability | Cbz Stability |

| Acid (Weak) | AcOH, dilute HCl | Stable | Stable | Stable |

| Acid (Strong) | TFA, HCl (4M), HBr | Labile (Cleaves) | Stable | Stable |

| Base (Organic) | Piperidine, DBU, TEA | Stable | Labile | Stable |

| Base (Inorganic) | NaOH, LiOH (aq) | Stable | Labile (Slow) | Stable |

| Nucleophiles | Amines, Thiols | Stable | Labile | Stable |

| Reduction | H₂ / Pd-C | Stable | Stable | Labile |

Installation Dynamics: The Protection Step

The installation of the Boc group is driven by the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).[2] While the reaction can proceed uncatalyzed, the addition of nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) or simple bases significantly alters the kinetics.

The Mechanistic Pathway

The reaction is a nucleophilic acyl substitution.[3] The amine attacks the carbonyl of Boc₂O.[3][4][5] The breakdown of the resulting tetrahedral intermediate releases tert-butyl carbonate, which spontaneously decarboxylates.

Critical Process Note: The reaction generates CO₂ gas.[6][7] In large-scale reactors, failure to account for off-gassing can lead to dangerous pressure buildup.

Visualization: Protection Workflow

Figure 1: The thermodynamic drive of Boc protection involves the entropic release of CO₂ gas.

Deprotection & The Cation Management Crisis

This is the section where most protocols fail. Deprotection is not merely about adding acid; it is about managing the tert-butyl carbocation (

The Mechanism of Cleavage

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (TFA).[6][8]

-

Fragmentation: The C-O bond cleaves via an

-like mechanism, releasing the -

Decarboxylation: The carbamic acid loses CO₂ to yield the free amine salt.

The "Scavenger" Imperative

The released

-

Standard Scavengers: Triethylsilane (TES) or Triisopropylsilane (TIPS). These hydride donors reduce the carbocation to isobutane (gas), permanently removing it from the system.

-

Water: Acts as a nucleophile to form tert-butanol.

Visualization: Deprotection & Scavenging

Figure 2: The fate of the tert-butyl cation determines product purity. Scavengers are mandatory for sensitive substrates.

Experimental Protocols

Protocol A: Standard Protection (Boc₂O/DCM)

Best for: Simple amines, robust substrates.

-

Preparation: Dissolve the amine (1.0 equiv) in Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA) (1.5 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), increase TEA to 2.5 equiv.

-

-

Reagent Addition: Slowly add Boc₂O (1.1 equiv) dissolved in a small volume of DCM.

-

Observation: Evolution of CO₂ gas will occur.[9] Ensure venting.

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Workup: Wash with 1M HCl (to remove excess amine/TEA), then saturated NaHCO₃, then Brine. Dry over MgSO₄.

Protocol B: High-Fidelity Deprotection (Scavenger Cocktail)

Best for: Peptides, amino acids with sensitive side chains (Trp, Met, Cys).

-

Cocktail Preparation: Prepare a solution of TFA : TIPS : H₂O (95 : 2.5 : 2.5 v/v).

-

Why TIPS? Triisopropylsilane is a superior hydride donor scavenger [1].

-

-

Reaction: Add the cocktail to the solid Boc-protected substrate (10 mL per gram of substrate).

-

Time: Stir at RT for 30–60 minutes.

-

Warning: Extended exposure to TFA can degrade ester linkages.

-

-

Precipitation: Concentrate the TFA volume to ~10% under nitrogen flow (do not heat).

-

Isolation: Pour the residue into cold Diethyl Ether (-20°C). The amine-TFA salt will precipitate. Centrifuge and wash 3x with cold ether.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (Protection) | Steric hindrance | Add catalytic DMAP (5 mol%); heat to 40°C. |

| "Gummy" Product (Deprotection) | Residual TFA | Co-evaporate with Toluene or DCM 3x to remove TFA azeotropically. |

| Alkylation (+56 Mass Shift) | CRITICAL: Scavenger load was insufficient. Use Protocol B. | |

| Incomplete Cleavage | Aggregation (Peptides) | Use 50% TFA in DCM instead of neat TFA to improve solvation. |

References

-

Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[10] Link

-

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[11] Link

-

Carpino, L. A. (1957). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides." Journal of the American Chemical Society. (Foundational work on carbamate stability). Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[1][12][11][13] Chemical Reviews. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note & Protocol: A Stereoselective Approach to the Synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Specifically, chiral 3-amino-4-substituted piperidines are of significant interest as they provide a three-dimensional framework that can be pivotal for molecular recognition and interaction with biological targets. The (3R,4R)-3-(Boc-amino)-4-methylpiperidine is a valuable building block for the synthesis of complex molecules, including potent and selective enzyme inhibitors and receptor modulators. For instance, this motif is a key component in the structure of Janus kinase (JAK) inhibitors like Tofacitinib, used in the treatment of autoimmune diseases.[4]

The precise control of stereochemistry at the C3 and C4 positions is crucial for achieving the desired pharmacological activity and minimizing off-target effects. This application note provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, designed for researchers and scientists in drug development. The described methodology is built upon established principles of asymmetric synthesis, offering a reliable pathway to this high-value chiral intermediate. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Retrosynthetic Analysis and Overall Synthetic Strategy

The key challenge in synthesizing the target molecule is the establishment of the trans-relationship between the amino group at C3 and the methyl group at C4 with the correct absolute stereochemistry. Our strategy hinges on a substrate-controlled diastereoselective reduction of a chiral enamine or imine intermediate. The synthesis commences from a known chiral starting material to install the initial stereocenter, which then directs the stereochemistry of the subsequent transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

Reagents

-

N-Boc-4-piperidone

-

(R)-(+)-α-methylbenzylamine

-

Titanium (IV) isopropoxide (Ti(OiPr)₄)

-

Toluene, anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Methyllithium (MeLi) in diethyl ether

-

Palladium on carbon (10% Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Silica gel for column chromatography (60-120 mesh)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

NMR spectrometer (¹H and ¹³C NMR)

-

High-Resolution Mass Spectrometer (HRMS)

-

Chiral HPLC system for enantiomeric excess determination

Detailed Experimental Protocol

Step 1: Synthesis of (R)-N-(1-phenylethyl)-1,2,3,6-tetrahydropyridin-4-amine

This initial step involves the formation of a chiral imine from N-Boc-4-piperidone and (R)-(+)-α-methylbenzylamine, which is then rearranged to the more stable enamine. The use of a chiral amine is fundamental to establishing the stereochemical control that will be leveraged in subsequent steps.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous toluene (200 mL) under an inert atmosphere, add (R)-(+)-α-methylbenzylamine (6.7 g, 55.2 mmol).

-

Add titanium (IV) isopropoxide (17.1 g, 60.2 mmol) dropwise at room temperature.

-

Heat the mixture to reflux for 12 hours with a Dean-Stark trap to remove water.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).

-

Filter the resulting suspension through a pad of Celite, washing with ethyl acetate (3 x 50 mL).

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.

-

-

Causality and Expertise: The use of Ti(OiPr)₄ as a Lewis acid catalyst facilitates both the imine formation and the subsequent tautomerization to the thermodynamically more stable enamine. The removal of water via a Dean-Stark trap is critical to drive the equilibrium towards product formation.

Step 2: Diastereoselective Synthesis of N-Boc-(3R,4R)-3-((R)-1-phenylethylamino)-4-methylpiperidine

This is the key stereochemistry-defining step. A directed methylation of the enamine intermediate is performed. The bulky (R)-1-phenylethyl group shields one face of the molecule, directing the incoming electrophile (in this case, the methyl group precursor) to the opposite face, thus establishing the desired trans stereochemistry.

-

Procedure:

-

Prepare a solution of lithium diisopropylamide (LDA) in situ. To a cooled (-78 °C) solution of diisopropylamine (7.6 mL, 54.2 mmol) in anhydrous THF (100 mL), add n-BuLi (2.5 M in hexanes, 21.7 mL, 54.2 mmol) dropwise. Stir for 30 minutes at -78 °C.

-

To this LDA solution, add a solution of the crude enamine from Step 1 in anhydrous THF (50 mL) dropwise at -78 °C. Stir for 1 hour.

-

Add chlorotrimethylsilane (TMSCl) (6.9 mL, 54.2 mmol) and stir for an additional 30 minutes.

-

Add methyllithium (1.6 M in diethyl ether, 37.0 mL, 59.2 mmol) dropwise at -78 °C and allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diastereomer.

-

-

Causality and Expertise: The formation of the lithium aza-enolate with LDA, followed by trapping with TMSCl and subsequent reaction with MeLi, is a well-established method for the α-alkylation of ketones via their enamine derivatives. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the methylation from the less hindered face.

Step 3: Debenzylation and Final Boc Protection to Yield this compound

In the final steps, the chiral auxiliary is removed via hydrogenolysis, and the newly revealed primary amine is protected with a Boc group to yield the final target compound.

-

Procedure:

-

Dissolve the purified product from Step 2 (e.g., 10.0 g) in methanol (100 mL).

-

Add 10% Pd/C (1.0 g, 10 wt%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite, washing the pad with methanol (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude (3R,4R)-3-amino-4-methylpiperidine.

-

Dissolve the crude amine in dichloromethane (DCM, 100 mL) and cool to 0 °C.

-

Add triethylamine (1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM (20 mL).[5]

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

-

-

Causality and Expertise: Catalytic hydrogenation with Pd/C is a standard and efficient method for the cleavage of benzyl groups from amines. The subsequent Boc protection is a robust and widely used method for protecting amino groups under mild conditions.[5]

Characterization and Data Summary

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The relative stereochemistry can often be determined by analyzing the coupling constants and NOE correlations in the ¹H NMR spectrum.

-

HRMS: To confirm the elemental composition and molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the chiral products.

Table 1: Summary of Experimental Data

| Step | Product | Yield (%) | Purity (by NMR) | Key Analytical Data |

| 1 | (R)-N-(1-phenylethyl)-1,2,3,6-tetrahydropyridin-4-amine | Crude | >90% | Used directly in the next step. |

| 2 | N-Boc-(3R,4R)-3-((R)-1-phenylethylamino)-4-methylpiperidine | 65-75% | >95% | d.r. > 95:5 (determined by ¹H NMR or chiral HPLC). |

| 3 | This compound | 80-90% | >99% | e.e. > 99% (determined by chiral HPLC). ¹H NMR and ¹³C NMR consistent with the structure. HRMS (ESI-TOF) m/z: [M+H]⁺ calculated for C₁₁H₂₂N₂O₂, found. |

Mechanistic Visualization

The stereoselectivity of the methylation step is crucial. The chiral auxiliary directs the approach of the electrophile.

Caption: Steric hindrance from the chiral auxiliary directs the diastereoselective methylation.

Troubleshooting

-

Low yield in Step 1: Ensure anhydrous conditions and efficient water removal. The quality of Ti(OiPr)₄ is also important.

-

Poor diastereoselectivity in Step 2: The temperature control during the formation of the LDA and the subsequent reactions is critical. Ensure the temperature is maintained at -78 °C.

-

Incomplete debenzylation in Step 3: The catalyst may be poisoned. Ensure the substrate is pure before this step. If the reaction stalls, filtering and adding fresh catalyst may be necessary.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

n-Butyllithium and methyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

-

Titanium (IV) isopropoxide is moisture-sensitive.

-

Hydrogenation should be performed with appropriate safety measures in place, including the use of a blast shield if working on a large scale.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. Available at: [Link]

- Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.

- Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. Available at: [Link]

-

1-BOC-3-Aminopiperidine. PubChem. Available at: [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

-

N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-N-(3R_4R-4-methyl-3-piperidinyl_-7H-pyrrolo_2_3-d_pyrimidin-4-amine]([Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

-

4-N-BOC-Aminopiperidine. LookChem. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH National Library of Medicine. Available at: [Link]

-

shows a traditional way to compound (3R, 4R). ResearchGate. Available at: [Link]

-

Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Elsevier. Available at: [Link]

-

Total Synthesis of (−)-Cassine. ACS Publications. Available at: [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Regioselective Boc Protection of 3-Amino-4-Methylpiperidine

This Application Note is designed for researchers and process chemists requiring high-purity 1-Boc-3-amino-4-methylpiperidine or its regioisomers. It addresses the specific challenge of differentiating between the secondary ring amine (N1) and the primary exocyclic amine (N3) in the presence of a steric 4-methyl group.

Introduction & Strategic Analysis

The protection of 3-amino-4-methylpiperidine presents a classic "Regioselectivity Paradox" in heterocyclic chemistry. The molecule contains two nucleophilic nitrogen centers:

-

N1 (Secondary, Endocyclic): Sterically hindered by the ring structure but highly basic.

-

N3 (Primary, Exocyclic): Generally more nucleophilic towards acylating agents like di-tert-butyl dicarbonate (

) due to lower steric bulk, though this is modulated by the adjacent 4-methyl group.

The Challenge

Direct reaction with 1 equivalent of

-

N3-Boc (Major kinetic product)

-

N1-Boc (Minor product, often the desired scaffold)

-

N1,N3-Di-Boc (Over-reaction)

For drug development, the N1-Boc derivative (tert-butyl 3-amino-4-methylpiperidine-1-carboxylate) is the critical "scaffold building block," allowing the primary amine to be derivatized (e.g., amide coupling) while the ring remains protected.

The Solution: Transient Masking Strategy

To achieve high-yield N1-protection, we utilize a Schiff Base (Imine) Masking Protocol . This method selectively blocks the primary amine (N3) with benzaldehyde, forcing the Boc group onto the secondary amine (N1), followed by mild hydrolysis.

Mechanistic Pathway & Visualization

The following diagram illustrates the "Schiff Base Route" (Method A) which guarantees N1 selectivity, contrasted with the "Direct Kinetic Route" (Method B).

Figure 1: The Schiff Base pathway (solid lines) ensures N1 regioselectivity by temporarily masking the N3 amine. Dashed line represents the direct reaction which favors N3.

Detailed Experimental Protocols

Protocol A: Synthesis of N1-Boc-3-amino-4-methylpiperidine (The "Gold Standard")

Use this protocol to protect the ring nitrogen.

Reagents:

-

3-Amino-4-methylpiperidine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Di-tert-butyl dicarbonate (

) (1.1 eq) -

Triethylamine (

) (1.2 eq) -

Solvents: Isopropyl Alcohol (IPA), Dichloromethane (DCM), 1M Citric Acid.

Step-by-Step Procedure:

-

Imine Formation (Masking):

-

Dissolve 3-amino-4-methylpiperidine (e.g., 10 mmol) in IPA (30 mL).

-

Add Benzaldehyde (10.5 mmol) dropwise at room temperature.

-

Critical Step: Stir for 2–4 hours. Monitor by TLC or NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm) confirms masking.

-

Note: IPA is chosen because imines often precipitate or remain stable, and it tolerates the next step.

-

-

N1-Boc Protection:

-

Cool the reaction mixture to 0°C.

-

Add

(12 mmol) followed by a solution of -

Allow to warm to room temperature and stir for 4–12 hours.

-

Checkpoint: Monitor for the formation of the less polar N1-Boc-imine intermediate.

-

-

Hydrolysis & Purification:

-

Resuspend the residue in a biphasic mixture of Ethyl Acetate (50 mL) and 1M aqueous Citric Acid (30 mL).

-

Stir vigorously for 2 hours at RT. (Citric acid is strong enough to hydrolyze the imine but gentle enough to prevent N-Boc cleavage).

-

Separation (Self-Validating Step):

-

Separate layers.[2] The organic layer contains the released Benzaldehyde and unreacted

. Discard the organic layer. -

The aqueous layer contains the desired product as the citrate salt.

-

-

Recovery:

-

Basify the aqueous layer to pH ~10 using 2M NaOH (cool with ice bath).

-

Extract immediately with DCM (3 x 30 mL).

-

Dry combined organics over

and concentrate.[3]

-

-

Yield & Data:

Protocol B: Synthesis of N3-Boc-3-amino-4-methylpiperidine (Kinetic Control)

Use this protocol if you specifically require the exocyclic carbamate.

Reagents:

-

3-Amino-4-methylpiperidine (1.0 eq)

- (0.9 eq - Sub-stoichiometric to prevent di-Boc)

-

Solvent: Dichloromethane (DCM)

-

Temperature: -78°C to -10°C.

Procedure:

-

Dissolve diamine in dry DCM. Cool to -78°C (dry ice/acetone).

-

Add

(0.9 eq) dissolved in DCM dropwise over 1 hour. -

Stir at -78°C for 3 hours, then slowly warm to 0°C.

-

Quench with water.[1]

-

Purification: This method requires column chromatography to separate the N3-Boc (major) from N1-Boc and Di-Boc byproducts.

Comparative Data & Troubleshooting

| Feature | Protocol A (Schiff Base) | Protocol B (Direct Low Temp) |

| Primary Product | N1-Boc (Ring Protected) | N3-Boc (Amine Protected) |

| Regioselectivity | >95% (Thermodynamic/Masking) | ~70:30 (Kinetic mixture) |

| Purification | Extraction (Acid/Base Workup) | Chromatography Required |

| Scalability | High (Kg scale feasible) | Low (Temperature control difficult) |

Troubleshooting Guide

-

Problem: Low yield in Protocol A (Schiff Base).

-

Cause: Incomplete hydrolysis of the imine.

-

Fix: Increase stirring time with Citric Acid or switch to 1N HCl (monitor strictly to avoid Boc loss).

-

-

Problem: Solidification during Imine formation.

-

Cause: The imine intermediate is crystalline.

-

Fix: This is good! Add more IPA to maintain stirring, or filter the solid imine and wash with cold ether for higher purity before the Boc step.

-

-

Problem: Diastereomers (Cis/Trans).

-

Insight: 3-amino-4-methylpiperidine exists as cis and trans isomers. The cis isomer has higher steric strain between the 3-amino and 4-methyl groups. Protocol A works for both, but the cis isomer may require longer reaction times for the N1-Boc step due to conformational locking.

-

References & Authority

-

Schiff Base Selectivity: The use of benzaldehyde to mask primary amines in the presence of secondary amines is a foundational technique in polyamine synthesis.

-

Source: Kikugawa, Y. et al. "Selective mono-acylation of diamines via Schiff base intermediates." Tetrahedron Letters1990 , 31, 243.

-

-

3-Aminopiperidine Specifics: For specific handling of 3-aminopiperidine scaffolds and N1-protection precedents.

-

Source: Pastó, M. et al. "Lipase-catalyzed resolution of 3-aminopiperidine derivatives." Tetrahedron: Asymmetry1997 , 8, 1955.

-

-

General Diamine Protection:

-

Source: Pittelkow, M. et al. "Selective Synthesis of Mono-Boc-Protected Diamines." Synthesis2002 , 2195.

-

Disclaimer: These protocols involve hazardous chemicals (Boc anhydride, solvents). All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. rsc.org [rsc.org]

- 2. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Protocols for the Acid-Mediated Deprotection of (3R,4R)-3-(Boc-amino)-4-methylpiperidine

Introduction & Strategic Importance

The piperidine scaffold, specifically (3R,4R)-3-(Boc-amino)-4-methylpiperidine , is a critical chiral building block in the synthesis of pyrrolopyrimidine-based JAK inhibitors, most notably Tofacitinib (CP-690,550) . The orthogonal protection of the diamine functionality is essential for the regioselective assembly of the drug core.